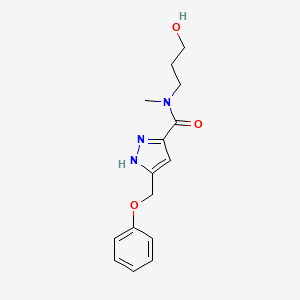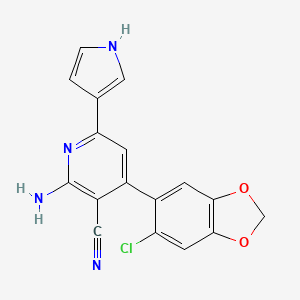
5-(azepan-1-ylsulfonyl)-3',4'-dimethoxybiphenyl-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(azepan-1-ylsulfonyl)-3',4'-dimethoxybiphenyl-3-carboxylic acid, also known as AZD-8931, is a novel small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It has been developed as a potential therapeutic agent for the treatment of various types of cancer, including breast, lung, and head and neck cancers.
Wirkmechanismus
5-(azepan-1-ylsulfonyl)-3',4'-dimethoxybiphenyl-3-carboxylic acid targets the EGFR and HER2 receptors, which are overexpressed in many types of cancer. By inhibiting these receptors, this compound prevents the downstream signaling pathways that promote cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, as well as inhibit their migration and invasion. It has also been shown to reduce the levels of various signaling proteins involved in cancer progression, such as AKT and ERK.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(azepan-1-ylsulfonyl)-3',4'-dimethoxybiphenyl-3-carboxylic acid in lab experiments is its specificity for EGFR and HER2 receptors, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is its potential toxicity, which may require careful dosing and monitoring in clinical trials.
Zukünftige Richtungen
There are several potential future directions for research on 5-(azepan-1-ylsulfonyl)-3',4'-dimethoxybiphenyl-3-carboxylic acid. One area of interest is its use in combination with other targeted therapies, such as tyrosine kinase inhibitors or immune checkpoint inhibitors. Another potential direction is the development of biomarkers to predict response to this compound, which could improve patient selection and treatment outcomes. Finally, further studies are needed to determine the optimal dosing and scheduling of this compound in clinical trials.
Synthesemethoden
The synthesis of 5-(azepan-1-ylsulfonyl)-3',4'-dimethoxybiphenyl-3-carboxylic acid involves several steps, starting with the preparation of 3,4-dimethoxybenzaldehyde. This is followed by the reaction of the aldehyde with 4-(azepan-1-ylsulfonyl)aniline to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine, which is subsequently coupled with 3-bromo-5-chloro-4'-methoxybiphenyl-3-carboxylic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
5-(azepan-1-ylsulfonyl)-3',4'-dimethoxybiphenyl-3-carboxylic acid has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been shown to enhance the efficacy of existing chemotherapeutic agents, such as cisplatin and docetaxel.
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-5-(3,4-dimethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-27-19-8-7-15(14-20(19)28-2)16-11-17(21(23)24)13-18(12-16)29(25,26)22-9-5-3-4-6-10-22/h7-8,11-14H,3-6,9-10H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVGSDJHJIUESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)S(=O)(=O)N3CCCCCC3)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-methoxy-2-naphthyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5409319.png)


![3-[2-({[1-(hydroxymethyl)cyclopentyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5409343.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5409346.png)
![4-(2-methoxyphenoxy)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B5409349.png)
![2-(2,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5409351.png)
![4-methyl-6-phenyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine](/img/structure/B5409363.png)
![4-(2-naphthyloxy)-1-[(3E)-3-pentenoyl]-4-piperidinecarboxylic acid](/img/structure/B5409366.png)

![ethyl 2-[2-(benzyloxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5409372.png)
![7-acetyl-6-(3-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5409381.png)
![2-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5409412.png)